4-(Trifluoromethyl)pyridine-2,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

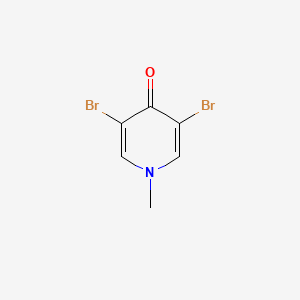

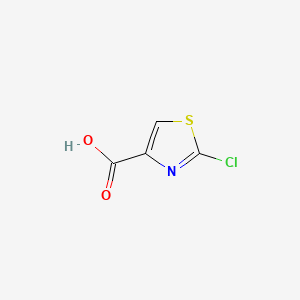

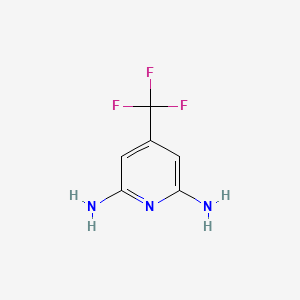

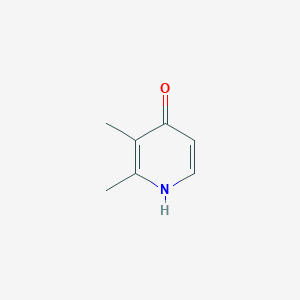

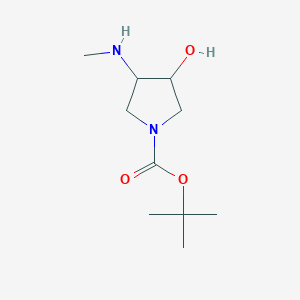

4-(Trifluoromethyl)pyridine-2,6-diamine is a chemical compound with the CAS Number: 130171-52-7 . It has a molecular weight of 177.13 and its IUPAC name is 4-(trifluoromethyl)-2,6-pyridinediamine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 4-(Trifluoromethyl)pyridine-2,6-diamine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridine-2,6-diamine consists of a pyridine ring with a trifluoromethyl group (CF3) attached at the 4-position and two amine groups (NH2) attached at the 2 and 6 positions .Chemical Reactions Analysis

Trifluoromethylpyridine derivatives, including 4-(Trifluoromethyl)pyridine-2,6-diamine, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

4-(Trifluoromethyl)pyridine-2,6-diamine is a solid compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Agrochemical Compound Development

4-(Trifluoromethyl)pyridine-2,6-diamine: is a key ingredient in the development of agrochemical compounds. Its unique structure, which includes a trifluoromethyl group, is crucial for creating pesticides that are effective against a wide range of pests. This compound is particularly important in the synthesis of new agrochemicals that aim to increase crop yield and protect against crop losses due to parasites .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an intermediate for the synthesis of drugs that exhibit a variety of biological activities. The presence of the trifluoromethyl group and pyridine ring in its structure contributes to the distinctive physicochemical properties that are beneficial in drug design and development .

Synthesis of Fluorinated Organic Chemicals

The trifluoromethyl group within 4-(Trifluoromethyl)pyridine-2,6-diamine is significant in the field of organic chemistry, particularly in the development of fluorinated organic chemicals. These chemicals are increasingly important due to their unique effects on the biological activities and physical properties of compounds .

Vapor-Phase Reactions

This compound is used in vapor-phase reactions to synthesize other important intermediates. For example, it can be involved in the production of 2-chloro-5-(trifluoromethyl)pyridine , which is a key intermediate for the synthesis of certain agrochemicals .

Metal-Organic Frameworks (MOFs)

4-(Trifluoromethyl)pyridine-2,6-diamine: is utilized in the synthesis of metal-organic frameworks. MOFs are porous materials that have applications in gas storage, separation, and catalysis. The compound’s ability to form stable structures with metals is essential in creating these innovative materials .

Catalytic Ligands

The compound acts as a catalytic ligand in various chemical reactions. For instance, it is used in the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene, which is catalyzed by palladium .

Amination Reactions

It serves as a reactant in the preparation of aminopyridines through amination reactions. Aminopyridines are important in the development of drugs and other chemicals that require the introduction of an amino group into the pyridine ring .

Synthesis of Methiodide Salts

4-(Trifluoromethyl)pyridine-2,6-diamine: is also involved in the synthesis of methiodide salts. These salts are used in various chemical applications, including as intermediates in organic synthesis and in the preparation of certain types of ionic liquids .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H,(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXBBISBKAWAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619615 |

Source

|

| Record name | 4-(Trifluoromethyl)pyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)pyridine-2,6-diamine | |

CAS RN |

130171-52-7 |

Source

|

| Record name | 4-(Trifluoromethyl)pyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)